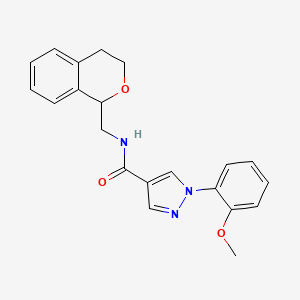![molecular formula C18H15N5O B5572384 6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)
6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazolopyrimidinone derivatives involves innovative one-pot synthesis methods or catalytic processes. For instance, derivatives have been synthesized using a one-pot synthesis approach involving heteropolyacids like H14[NaP5W29MoO110] and H3PMo12O40, demonstrating high yields (Heravi et al., 2007). Another example is the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones via condensation of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde, demonstrating the versatility and reactivity of these compounds (Rahmouni et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their chemical behavior and potential applications. For example, a study by Özdemir et al. (2015) on a similar compound utilized X-ray diffraction, FT-IR, NMR, and Mass spectroscopy for characterization, revealing the compound's crystallization in the monoclinic space group and the harmony between experimental and calculated data (Özdemir et al., 2015).
Chemical Reactions and Properties
Pyrazolopyrimidinone derivatives engage in various chemical reactions, showcasing a broad spectrum of chemical properties. A study on the reactivity of these compounds highlighted their potential in generating novel pharmacologically significant derivatives through condensation reactions (Yewale et al., 2012). Furthermore, their ability to form complexes with metals or undergo cyclization reactions underscores their chemical versatility.
Physical Properties Analysis
The physical properties of pyrazolopyrimidinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystalline structure, as determined through X-ray diffraction methods, provides essential information on the molecular geometry and potential intermolecular interactions (Wu et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with different functional groups, potential for substitution reactions, and behavior under various chemical conditions, define the applicability of pyrazolopyrimidinone derivatives. Studies such as the synthesis and pharmacological evaluation of novel derivatives highlight the compounds' reactivity and potential as bioactive molecules (Rahmouni et al., 2016).
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Agents
Anticancer Activity : A study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. These compounds showed promising cytotoxic effects on HCT-116 and MCF-7 cancer cell lines, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) analysis provided insights into the chemical modifications enhancing their biological activities Rahmouni et al., 2016.
Anti-inflammatory Properties : Novel 3-substituted-1-aryl-5-phenyl-6-anilinopyrazolo[3,4-d]pyrimidin-4-ones were synthesized and evaluated as potential anti-inflammatory agents by Yewale et al. (2012). These compounds exhibited significant anti-inflammatory activity with minimal ulcerogenic potential compared to standard drugs, indicating their potential as safer anti-inflammatory drugs Yewale et al., 2012.
Antimicrobial Agents
- Antibacterial Activity : Beyzaei et al. (2017) prepared new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives and studied their antibacterial properties against several pathogenic bacteria. These compounds displayed a broad spectrum of antibacterial activity, especially against Streptococcus pyogenes and Pseudomonas aeruginosa, showcasing their potential as antibacterial agents Beyzaei et al., 2017.
Enzyme Inhibition
- Phosphodiesterase Inhibition : Dumaitre and Dodic (1996) described a series of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP-specific (type V) phosphodiesterase. These compounds showed significant enzymatic and cellular activity, as well as oral antihypertensive activity in vivo, highlighting their potential in treating hypertension Dumaitre & Dodic, 1996.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-2-16-21-17-15(12-20-23(17)13-7-4-3-5-8-13)18(24)22(16)14-9-6-10-19-11-14/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDQBWHIUKIMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5582317 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)
![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)
![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)
![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)
![2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B5572325.png)

![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)

![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)
![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5572382.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)
![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)
